7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- can be synthesized through the elongation and desaturation of eicosapentaenoic acid (EPA).
Industrial Production Methods
Industrial production of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- typically involves extraction from fish oils or deep-sea fish oils. The extraction process is followed by purification to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters and amides
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.
Substitution: Alcohols and amines in the presence of acid or base catalysts
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Scientific Research Applications
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and neuroprotective effects.
Industry: Used in the formulation of dietary supplements and functional foods .
Mechanism of Action
The mechanism of action of 7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of bioactive lipid mediators, such as resolvins, protectins, and maresins, which play roles in resolving inflammation and protecting tissues .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic acid (EPA): An omega-3 fatty acid with 20 carbon atoms and five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with 22 carbon atoms and six double bonds.
Osbond acid: An isomer of 7,10,13,16,19-Docosapentaenoic acid with double bonds in different positions
Uniqueness
7,10,13,16,19-Docosapentaenoic acid, (Z,Z,Z,Z,E)- is unique due to its specific double bond configuration and its role as an intermediate in the biosynthesis of DHA from EPA. This compound’s ability to produce specialized pro-resolving mediators distinguishes it from other similar fatty acids .
Properties
CAS No. |
124020-08-2 |
---|---|
Molecular Formula |
C22H34O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(7Z,10Z,13Z,16Z,19E)-docosa-7,10,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24)/b4-3+,7-6-,10-9-,13-12-,16-15- |
InChI Key |
YUFFSWGQGVEMMI-KBRNBYEHSA-N |
Isomeric SMILES |
CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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